molecular formula C9H16ClNO B047021 1-(2-Chloropropanoyl)azepane CAS No. 115840-34-1

1-(2-Chloropropanoyl)azepane

Cat. No. B047021
M. Wt: 189.68 g/mol
InChI Key: FZICYJAARJPVGH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepine derivatives, which include compounds like 1-(2-Chloropropanoyl)azepane, often involves complex reactions. For instance, the synthesis of azepinoindoles, which are structurally related to azepanes, has been achieved through rhodium-catalyzed formal aza-[4 + 3] cycloaddition reactions of 3-diazoindolin-2-imines with 1,3-dienes in one pot (Kim, H. Kim, Um, & Lee, 2017). Additionally, the synthesis of related cyclopropane-containing compounds can involve homolytic displacements and cyclopropanation reactions (Bury, Corker, & Johnson, 1982).

Molecular Structure Analysis

The molecular structure of 1-(2-Chloropropanoyl)azepane is characterized by its seven-membered ring structure, typical of azepane derivatives. Structural analysis of similar compounds, like dibenzo[b,f]cycloprop[d]azepine derivatives, involves techniques like X-ray diffraction, revealing intricate details about their conformation and bonding (Kawashima, Saraie, Kawano, & Ishiguro, 1978).

Chemical Reactions and Properties

Chemical reactions involving azepane derivatives can be diverse and complex. For instance, 1-(2-Chloropropanoyl)azepane may undergo reactions typical of azepanes and related cyclopropane derivatives. These can include nucleophilic substitutions and ring transformations (D’hooghe, Mangelinckx, Persyn, Van Brabandt, & De Kimpe, 2006).

Physical Properties Analysis

The physical properties of 1-(2-Chloropropanoyl)azepane, like other azepane derivatives, are influenced by their molecular structure. These properties can include melting points, boiling points, solubility, and stability, which are essential for practical applications and handling of the compound.

Chemical Properties Analysis

Chemical properties of 1-(2-Chloropropanoyl)azepane can be understood by studying related compounds. For example, the reactivity, chemical stability, and susceptibility to various chemical reactions like cyclopropanation or ring expansion are significant (Tiwari, Kumar, Rawat, & Singh, 2013).

Scientific Research Applications

Synthesis and Chemical Applications

  • Azepanes, including derivatives like 1-(2-Chloropropanoyl)azepane, are crucial in the synthesis of various natural and synthetic compounds. Nicolai and Waser (2022) highlighted the use of aryl and amino donor-acceptor cyclopropanes with 2-aza-1,3-dienes for producing densely substituted azepane derivatives, showcasing the synthetic utility of these compounds (Nicolai & Waser, 2022).

Pharmaceutical and Medicinal Chemistry

  • Azepane-based compounds, such as 1-(2-Chloropropanoyl)azepane, have shown diverse pharmacological properties. Zha et al. (2019) reviewed the significant pharmaceutical applications of azepane-based motifs, with more than 20 FDA-approved drugs containing azepane structures for treating various diseases (Zha et al., 2019).

Advanced Materials and Green Chemistry

  • The synthesis of azepanium ionic liquids, utilizing azepane as a starting material, represents an innovative approach in green chemistry. Belhocine et al. (2011) demonstrated how these ionic liquids can be derived from azepane, offering environmentally friendly alternatives to traditional solvents (Belhocine et al., 2011).

Analytical and Food Chemistry

  • In the field of analytical chemistry, particularly concerning food safety, chloropropanols like 1-(2-Chloropropanoyl)azepane have been a subject of study. Jędrkiewicz et al. (2014) developed analytical methods for the determination of chloropropanols in food samples, highlighting the relevance of these compounds in food safety research (Jędrkiewicz et al., 2014).

Organic and Synthetic Chemistry

  • A temporary-bridge strategy for enantioselective organocatalyzed synthesis of azepane moieties, as reported by Goudedranche et al. (2014), shows the versatility of azepane derivatives in organic synthesis (Goudedranche et al., 2014).

Environmental and Toxicological Studies

  • Chloropropanols, a group to which 1-(2-Chloropropanoyl)azepane belongs, have been assessed for their potential toxicological impacts. Mossoba et al. (2019) focused on the in vitro toxicological assessment of chloropropanols on human proximal tubule cells, underlining the importance of understanding the health implications of these compounds (Mossoba et al., 2019).

Future Directions

Azepane-based compounds, including 1-(2-Chloropropanoyl)azepane, continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .

properties

IUPAC Name

1-(azepan-1-yl)-2-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8(10)9(12)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZICYJAARJPVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557460
Record name 1-(Azepan-1-yl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropropanoyl)azepane

CAS RN

115840-34-1
Record name 1-(Azepan-1-yl)-2-chloropropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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